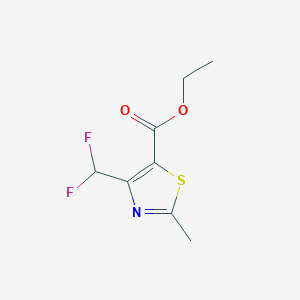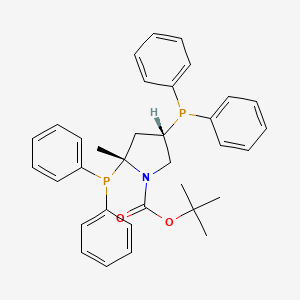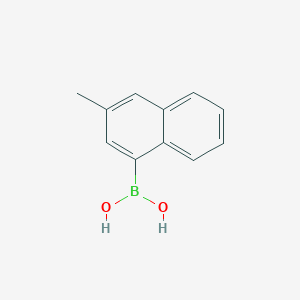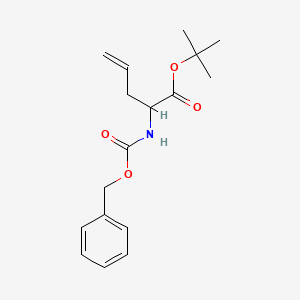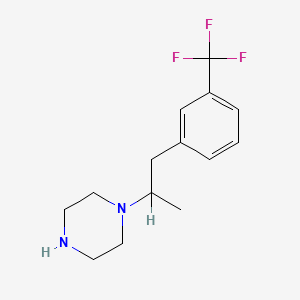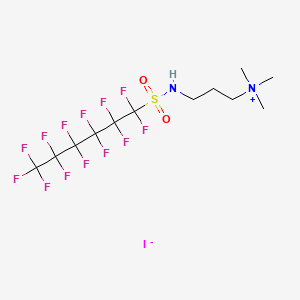
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide is a complex organic compound with the molecular formula C₁₂H₁₆F₁₃IN₂O₂S. This compound is known for its unique structural features, which include a tridecafluorohexyl group and a sulphonylamino group. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide typically involves the reaction of a tridecafluorohexyl sulfonyl chloride with a propylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulphonylamino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing into the potential medical applications of this compound, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide involves its interaction with specific molecular targets. The compound’s sulphonylamino group can form strong interactions with various substrates, facilitating chemical reactions. Additionally, the tridecafluorohexyl group imparts hydrophobic properties, which can influence the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide can be compared with other similar compounds, such as:
- Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide
- Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium iodide
These compounds share similar structural features but differ in the length of the fluorinated alkyl chain. The unique properties of this compound, such as its specific hydrophobicity and reactivity, make it particularly valuable in certain applications .
Propiedades
Número CAS |
68957-58-4 |
|---|---|
Fórmula molecular |
C12H16F13N2O2S.I C12H16F13IN2O2S |
Peso molecular |
626.22 g/mol |
Nombre IUPAC |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C12H16F13N2O2S.HI/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;/h26H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ISWKWKSVIRGKHB-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


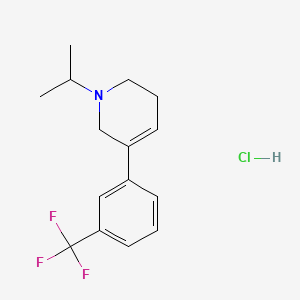
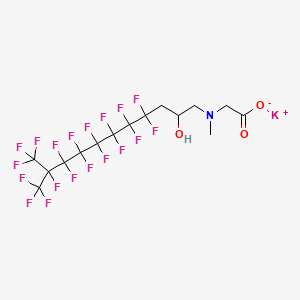

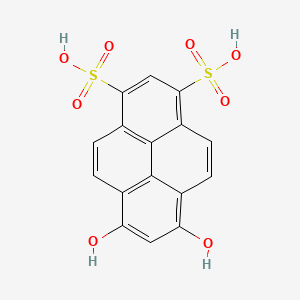
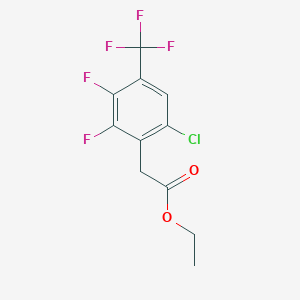

![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)
